4-amino-N-(1-hydroxybutan-2-yl)benzamide
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Overview
Description
“4-amino-N-(1-hydroxybutan-2-yl)benzamide” is a chemical compound with the CAS Number: 331851-71-9 . It has a molecular weight of 208.26 and its IUPAC name is 4-amino-N-[1-(hydroxymethyl)propyl]benzamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2/c1-2-10(7-14)13-11(15)8-3-5-9(12)6-4-8/h3-6,10,14H,2,7,12H2,1H3,(H,13,15) .Physical And Chemical Properties Analysis
“this compound” is a powder and it’s stored at room temperature .Scientific Research Applications
Synthesis and Neuroleptic Activity
The synthesis and evaluation of benzamides as potential neuroleptics demonstrated a correlation between structure and activity. Notably, certain modifications enhanced the inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Radiolabeling and Melanoma Imaging
The synthesis, radiolabeling, and evaluation of N-(alkylaminoalkyl)-4-methoxy-, -4-hydroxy-, and -4-aminobenzamides have shown significant melanoma uptake in animal models, indicating potential for melanoma scintigraphy (Mohammed et al., 1997).
Pharmacokinetics and Anti-Fibrosis Potential
IN-1130, an ALK5 inhibitor synthesized from benzamide, has been observed to suppress renal and hepatic fibrosis and exert anti-metastatic effects, indicating its potential as an oral anti-fibrotic drug (Kim et al., 2008).
Serotonin-3 Receptor Antagonism
Research on 4-amino-5-chloro-2-ethoxybenzamides has led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists, offering a valuable avenue for therapeutic intervention (Harada et al., 1995).
Antihypertensive Properties
A series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans demonstrated antihypertensive activity comparable to cromakalim, showcasing the therapeutic potential of benzamide derivatives (Cassidy et al., 1992).
Anticonvulsant and Neurotoxicological Properties
Studies on 4-amino-N-(2-ethylphenyl)benzamide highlighted its anticonvulsant properties, offering insights for future pharmacological development (Diouf et al., 1997).
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(1-hydroxybutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-10(7-14)13-11(15)8-3-5-9(12)6-4-8/h3-6,10,14H,2,7,12H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMWLCYIWNUQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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